molecular formula C12H19ClN2O2 B3232112 tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride CAS No. 1334170-23-8

tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride

Cat. No.: B3232112
CAS No.: 1334170-23-8
M. Wt: 258.74 g/mol
InChI Key: YEMVYWQWWWDPQN-UHFFFAOYSA-N
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Description

tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride is a carbamate derivative featuring a phenyl ring substituted with an aminomethyl group and a tert-butyl carbamate moiety. Carbamates of this class are widely used as intermediates in pharmaceuticals, agrochemicals, and material science due to their stability, reactivity, and ease of functionalization .

Properties

IUPAC Name

tert-butyl N-[2-(aminomethyl)phenyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13;/h4-7H,8,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMVYWQWWWDPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334170-23-8
Record name Carbamic acid, N-[2-(aminomethyl)phenyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334170-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride typically involves the protection of the amino group using tert-butyl carbamate. The reaction is carried out under mild conditions, often using bases like triethylamine or pyridine . The reaction can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like triethylamine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name Substituent/Backbone Molecular Weight (g/mol) Key Structural Differences
tert-Butyl (2-(aminomethyl)phenyl)carbamate HCl Phenyl ring with aminomethyl group Not provided Aromatic phenyl group
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl () Cyclopropylmethyl-amino acetate 221.72 Aliphatic chain with cyclopropane ring
tert-Butyl (2-aminoethyl)(methyl)carbamate HCl () Ethylamino-methyl group 210.7 Aliphatic chain without aromatic systems
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate () Ethoxy-ethoxy chain 248.32 Polyether chain for enhanced solubility
tert-Butyl ((1R,3S)-3-(aminomethyl)cyclohexyl)carbamate HCl () Cyclohexyl backbone Not provided Cyclohexane ring with aminomethyl group

Key Observations :

  • Polyether chains () improve aqueous solubility compared to aromatic or cyclohexyl systems .

Physicochemical Properties

Property tert-Butyl (2-(aminomethyl)phenyl)carbamate HCl (Inferred)
Purity Likely ≥95% (industry standard) ≥95% Not stated 98%
LogP (Lipophilicity) Moderate (aromatic group increases hydrophobicity) Not given LogP: 0.84 Not given
Solubility Lower in water (due to phenyl group) Not given High (polyether chain) Moderate
Stability Stable under refrigeration Not stated Stable Refrigerated storage

Notes:

  • The phenyl group may reduce solubility compared to polyether analogs but could improve membrane permeability in drug design .
  • Refrigeration is critical for analogs with labile groups (e.g., ) .

Practical Considerations

Factor tert-Butyl (2-(aminomethyl)phenyl)carbamate HCl Analogs (e.g., )
Storage Likely refrigerated Refrigerated ()
Cost Moderate to high (aromatic synthesis) Varies by complexity
Scalability Challenging (multi-step synthesis) Feasible (e.g., )

Biological Activity

tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring with an aminomethyl substituent, which enhances its reactivity and biological interactions. The hydrochloride form increases solubility in aqueous environments, making it suitable for various biochemical assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate access. This interaction is crucial in understanding its role in drug development and therapeutic applications.

Enzyme Interactions

Research indicates that this compound serves as a substrate in various biochemical assays, particularly in studying enzyme interactions and protein modifications. It has been shown to influence the activity of several enzymes, including:

  • Cholinesterase : Inhibitory effects observed in assays.
  • Cytochrome P450 : Modulation of enzymatic activity leading to altered metabolism of substrates.
Enzyme Activity Type Effect
CholinesteraseInhibitionReduced enzymatic activity
Cytochrome P450ModulationAltered substrate metabolism

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of related compounds, revealing that several derivatives exhibited promising activities. The percentage inhibition values ranged from 39% to 54% using the carrageenan-induced rat paw edema model, demonstrating potential therapeutic applications in inflammation management .
  • Protein Binding Studies : In silico docking studies have shown that this compound can effectively bind to COX-2 enzymes, suggesting its potential as an anti-inflammatory agent through selective inhibition .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound Structural Features Biological Activity
tert-Butyl (2-aminoethyl)carbamateEthyl group instead of phenylModerate enzyme inhibition
tert-Butyl (2-aminophenyl)carbamateLacks aminomethyl groupReduced binding affinity
tert-Butyl (4-(dimethylamino)phenyl)carbamateDimethylamino group enhances reactivityIncreased binding affinity and activity

Q & A

Basic Research Questions

What is the role of tert-butyl carbamate in protecting amines during peptide synthesis?

The tert-butyl carbamate (Boc) group acts as a temporary protective moiety for primary amines, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation) during peptide elongation. For example, in the synthesis of tert-butyl (2-(aminomethyl)phenyl)carbamate hydrochloride, the Boc group is introduced via reaction with tert-butyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane). Deprotection is typically achieved with hydrochloric acid in dioxane, regenerating the free amine for subsequent coupling .

What synthetic routes are commonly used to prepare this compound?

A standard method involves:

Amine Protection : Reacting 2-(aminomethyl)aniline with tert-butyl chloroformate in the presence of a base (e.g., NaHCO₃) to form the Boc-protected intermediate.

Hydrochloride Salt Formation : Treating the intermediate with HCl gas or concentrated HCl in a solvent like diethyl ether to yield the hydrochloride salt.
Key parameters include maintaining anhydrous conditions and controlling temperature (0–25°C) to minimize side products such as over-alkylation .

How is the compound characterized post-synthesis?

Analytical methods include:

  • NMR Spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic/amine protons.
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₂H₁₉ClN₂O₂, MW 266.75 g/mol).
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Advanced Research Questions

How can conflicting data on reaction yields be resolved when scaling up synthesis?

Discrepancies in yields often arise from variations in solvent purity, mixing efficiency, or temperature gradients. For example, reports a 75% yield using THF, while cites 65% in dichloromethane. To resolve this:

  • Systematically test solvents (THF vs. DCM) under controlled conditions.
  • Use design-of-experiment (DoE) approaches to optimize parameters like stirring rate and HCl addition speed .

What strategies mitigate racemization during Boc protection of chiral amines?

Racemization is minimized by:

  • Low-Temperature Reactions : Conducting reactions at 0–4°C.
  • Mild Bases : Using Hünig’s base (DIPEA) instead of stronger bases like NaOH.
  • Polar Aprotic Solvents : Acetonitrile or DMF stabilize transition states and reduce kinetic resolution .

How does the compound’s structure influence its enzyme inhibition activity?

The 2-(aminomethyl)phenyl moiety enables hydrogen bonding with enzyme active sites (e.g., proteases or kinases), while the Boc group modulates lipophilicity. In analogues, replacing the phenyl ring with pyridine ( ) reduces potency by 40%, highlighting the importance of aromatic π-stacking interactions .

What analytical challenges arise in quantifying trace impurities?

Impurities like residual tert-butyl alcohol or unreacted starting amines require:

  • LC-MS/MS : Detect low-abundance species (LOQ < 0.1%).
  • Ion Chromatography : Quantify chloride counterion content (theoretical: 13.3%).
  • Forced Degradation Studies : Expose the compound to heat/humidity to identify degradation pathways .

Methodological and Safety Considerations

What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact ( notes irritation risks).
  • Ventilation : Use fume hoods during HCl gas exposure.
  • Spill Management : Neutralize acid residues with sodium bicarbonate before disposal .

How can researchers address gaps in published biological data for this compound?

While notes limited peer-reviewed studies, preliminary assays can include:

  • In Vitro Screening : Test against kinase panels (e.g., Eurofins’ ProfilingExpress) to identify targets.
  • ADMET Prediction : Use tools like SwissADME to estimate permeability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride
Reactant of Route 2
tert-Butyl (2-(aminomethyl)phenyl)carbamate hydrochloride

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